LogP Differential vs. 4-(Chloromethyl)thiazol-2-amine
Note: High-strength head-to-head comparative data for the parent compound remains sparse; evidence is compiled from available vendor specifications and published derivative data. The target compound possesses a LogP of 2.885, which is 0.84 log units higher than that of 4-(chloromethyl)thiazol-2-amine (LogP 2.045) . This elevated lipophilicity enhances organic-phase solubility and compatibility with non-polar synthetic environments, while still retaining sufficient polarity for aqueous work-up.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.885 |
| Comparator Or Baseline | 4-(Chloromethyl)thiazol-2-amine LogP = 2.045 |
| Quantified Difference | ΔLogP = +0.84 (42% increase) |
| Conditions | Predicted LogP (XLogP3) from vendor certificates of analysis |
Why This Matters
A 0.84 log unit increase translates to approximately a 7-fold higher partition into organic solvents, which matters for extractions, chromatography, and compatibility with hydrophobic reaction media.
